2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide
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Overview
Description
2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound that features a boronic acid derivative and a difluoro-substituted cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative and the cyclopropanecarboxamide group. One common approach is to first synthesize the boronic acid pinacol ester, which serves as a stable intermediate. This ester can then be reacted with the appropriate amine derivative under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic acids or borates.
Reduction: : The difluoro group can be reduced to form difluoromethyl groups.
Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Boronic acids or borates.
Reduction: : Difluoromethyl groups.
Substitution: : Various substituted pyridines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where boronic acid derivatives are effective.
Material Science: : The boronic acid group can be used in the development of materials with specific properties, such as sensors or catalysts.
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The difluoro group can enhance the compound's stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide: : This compound is structurally similar but features a benzenesulfonamide group instead of a cyclopropanecarboxamide group.
Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: : This compound has a different ester group but shares the boronic acid derivative.
Properties
IUPAC Name |
2,2-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF2N2O3/c1-13(2)14(3,4)23-16(22-13)9-5-6-19-11(7-9)20-12(21)10-8-15(10,17)18/h5-7,10H,8H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVLJLGRDCLSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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